2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one
Overview
Description
2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core with a cyclohexylidene substituent and a hydroxyl group, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclohexanone derivative with a suitable phenol derivative in the presence of a catalyst can lead to the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclohexylidene group can be reduced to a cyclohexyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzofuranone, while reduction of the cyclohexylidene group may produce a cyclohexyl-substituted benzofuran.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.
Receptor Binding: It may bind to receptors and modulate their activity.
Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexylidene-6-hydroxybenzofuran: Lacks the ketone group.
6-hydroxybenzofuran-3(2H)-one: Lacks the cyclohexylidene group.
2-cyclohexylidene-3(2H)-benzofuranone: Lacks the hydroxyl group.
Uniqueness
2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one is unique due to the presence of both the cyclohexylidene and hydroxyl groups, which may confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
2-cyclohexylidene-6-hydroxy-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-10-6-7-11-12(8-10)17-14(13(11)16)9-4-2-1-3-5-9/h6-8,15H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORXDXVOXDLFST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529016 | |
Record name | 2-Cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88280-89-1 | |
Record name | 2-Cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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